

Application Note: Metabolite Identification of (1R)-Deruxtecan using High-Resolution Mass Spectrometry

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Compound of Interest

Compound Name: (1R)-Deruxtecan

Cat. No.: B607063

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Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the in vitro metabolite identification of **(1R)-Deruxtecan** (DXd), the cytotoxic payload of the antibody-drug conjugate (ADC) Trastuzumab Deruxtecan. The protocol outlines a standard workflow using human liver microsomes (HLM) for incubation, followed by sample preparation and analysis using Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRAM-MS).

Introduction

(1R)-Deruxtecan (DXd) is a potent topoisomerase I inhibitor. It is the cytotoxic payload in the highly effective ADC, Trastuzumab Deruxtecan, which targets HER2-positive cancer cells.^{[1][2]} Upon internalization of the ADC by the cancer cell, the linker is cleaved by lysosomal enzymes such as cathepsins, releasing DXd to induce DNA damage and apoptosis.^{[1][3][4]}

Understanding the metabolic fate of DXd is crucial for characterizing its pharmacokinetic profile, assessing potential drug-drug interactions, and ensuring its safety and efficacy. In vitro studies have indicated that DXd is a substrate for the cytochrome P450 enzyme CYP3A4.^{[1][2]} This application note details a robust methodology for identifying potential metabolites of DXd generated from an in vitro incubation with human liver microsomes, using a high-resolution Orbitrap-based mass spectrometer for confident structural elucidation.

Experimental Protocols

This section details the materials and methods for the in vitro metabolism study of **(1R)-Deruxtecan**.

In Vitro Incubation with Human Liver Microsomes (HLM)

This protocol is designed to generate metabolites of Deruxtecan using a common in vitro system.

- Materials:
 - **(1R)-Deruxtecan** (DXd)
 - Pooled Human Liver Microsomes (HLM), 20 mg/mL
 - NADPH Regeneration System (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
 - Potassium Phosphate Buffer (0.1 M, pH 7.4)
 - Control compounds (e.g., Testosterone for CYP3A4 activity)
 - Acetonitrile (ACN), LC-MS grade
 - Formic Acid (FA), LC-MS grade
 - Incubator/shaking water bath set to 37°C
 - Microcentrifuge tubes
- Protocol Steps:
 - Prepare Incubation Mixture: In a microcentrifuge tube, prepare the main reaction mixture by combining the phosphate buffer, HLM (final concentration typically 0.5-1.0 mg/mL), and the NADPH regeneration system.
 - Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

- Initiate Reaction: Add **(1R)-Deruxtecan** to the mixture to achieve a final concentration (e.g., 1 μ M). Include a positive control (Testosterone) and a negative control (no NADPH) in separate tubes.
- Incubation: Incubate the reaction tubes at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).
- Quench Reaction: Stop the reaction at each time point by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard (if used). This step also serves to precipitate the microsomal proteins.
- Protein Precipitation: Vortex the quenched samples vigorously for 1 minute.
- Centrifugation: Centrifuge the samples at high speed (e.g., >12,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
- Sample Collection: Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS analysis.

LC-MS/MS Analysis

- Instrumentation: A high-resolution mass spectrometer, such as a Thermo Scientific™ Orbitrap Exploris™ 240, coupled with a Vanquish™ UHPLC system, is recommended for this analysis.[5]
- Protocol Steps:
 - Injection: Inject 5-10 μ L of the supernatant from the sample preparation step.
 - Chromatographic Separation: Perform separation on a C18 analytical column (e.g., 2.1 x 100 mm, <2 μ m particle size) maintained at 40°C.
 - Data Acquisition: Acquire data in both positive and negative ion modes using rapid polarity switching to ensure the detection of a wide range of metabolites.[6] Employ a data-dependent acquisition (DDA) strategy where the most intense ions in a full MS scan are selected for fragmentation (MS/MS), providing structural information.

Data Presentation

Quantitative data should be summarized in clear, structured tables. The following tables provide examples of instrument parameters and potential metabolite findings.

Table 1: Liquid Chromatography Parameters

Parameter	Setting
UHPLC System	Vanquish Flex or similar
Column	Acclaim VANQUISH C18 (2.1 x 100 mm, 1.8 μ m) or equivalent
Column Temp.	40°C
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Flow Rate	0.4 mL/min
Injection Vol.	5 μ L
Gradient	5% B for 1 min, ramp to 95% B over 10 min, hold for 2 min, return to 5% B and re-equilibrate for 2 min

Table 2: High-Resolution Mass Spectrometry Parameters

Parameter	Setting
MS System	Orbitrap Exploris 240 or similar HRAM platform[5]
Ionization Mode	ESI, Positive/Negative Switching
Full MS Res.	60,000
MS/MS Res.	15,000
Scan Range	m/z 100-1000
Sheath Gas	40 (arb)
Aux Gas	10 (arb)
Capillary Voltage	3.8 kV (Positive), 3.0 kV (Negative)
Acquisition Mode	Full MS with Data-Dependent MS/MS (Top 3 ions)
Collision Energy	Stepped HCD (e.g., 20, 35, 50 eV)

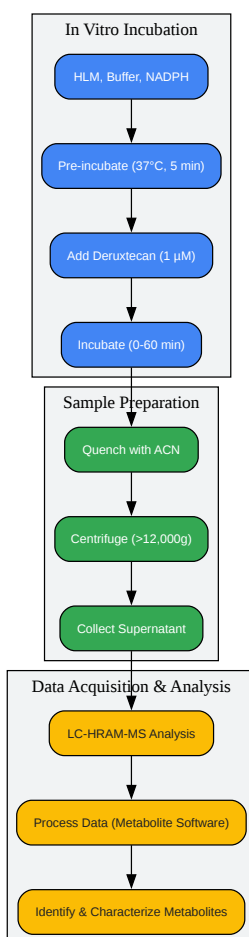
Table 3: Representative Putative Metabolites of (1R)-Deruxtecan

(Note: This table is illustrative, based on common CYP3A4-mediated reactions. Actual metabolites must be confirmed by experimental data.)

Metabolite ID	Proposed Biotransformation	Mass Shift (Da)	Expected m/z [M+H] ⁺
M1	Mono-hydroxylation	+16.0	549.19
M2	Di-hydroxylation	+32.0	565.18
M3	N-dealkylation	-28.0	505.16
M4	Carboxylation	+28.0	561.16
M5	Glucuronidation (of M1)	+176.0	725.22

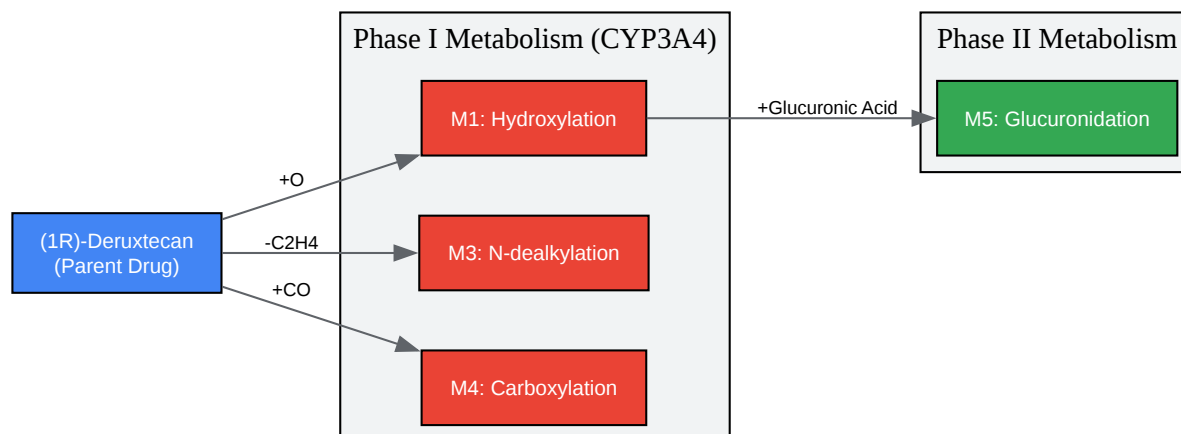
Visualizations: Workflows and Pathways

Diagrams created using Graphviz provide a clear visual representation of the experimental and logical flows.



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Caption: Experimental workflow for in vitro metabolite identification.



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Caption: Proposed metabolic pathway of **(1R)-Deruxtecan**.

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